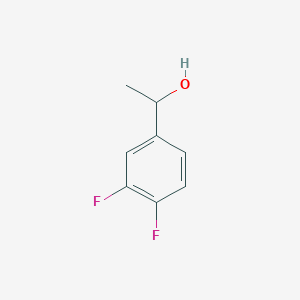1-(3,4-Difluorophenyl)ethanol
CAS No.: 321318-21-2
Cat. No.: VC5595607
Molecular Formula: C8H8F2O
Molecular Weight: 158.148
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 321318-21-2 |
|---|---|
| Molecular Formula | C8H8F2O |
| Molecular Weight | 158.148 |
| IUPAC Name | 1-(3,4-difluorophenyl)ethanol |
| Standard InChI | InChI=1S/C8H8F2O/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5,11H,1H3 |
| Standard InChI Key | WSIJRUFDDILTTN-UHFFFAOYSA-N |
| SMILES | CC(C1=CC(=C(C=C1)F)F)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Nomenclature
The IUPAC name for 1-(3,4-difluorophenyl)ethanol is 1-(3,4-difluorophenyl)ethanol, with the systematic name 1-(3,4-difluorophenyl)ethyl alcohol. Its structure consists of a benzene ring with fluorine atoms at the 3- and 4-positions and an ethanol moiety (-CHCHOH) attached to the 1-position (Figure 1).
Figure 1: Structural representation of 1-(3,4-difluorophenyl)ethanol.
Physicochemical Properties
While direct measurements for 1-(3,4-difluorophenyl)ethanol are sparse, data from structurally similar compounds—such as 2-amino-1-(3,4-difluorophenyl)ethanol (CAS 10145-04-7)—offer approximations :
The presence of fluorine atoms increases electronegativity and hydrogen-bonding potential, influencing solubility and reactivity. The hydroxyl group enables participation in esterification and etherification reactions.
Synthesis and Manufacturing
Biocatalytic Reduction
The most promising synthetic route for enantiomerically pure 1-(3,4-difluorophenyl)ethanol involves ketoreductase (KRED)-catalyzed asymmetric reduction of 1-(3,4-difluorophenyl)ethanone. This method mirrors processes used for analogous chlorinated compounds, such as (R)-2-chloro-1-(3,4-difluorophenyl)ethanol .
Reaction Scheme:
Key Process Parameters (from Chlorinated Analogues ):
-
Substrate Concentration: 100–500 g/L
-
Enzyme Loading: 2–50 g/L (KRED powder or whole cells)
-
Co-solvent: Isopropanol (10–30% v/v)
-
Temperature: 25–40°C
-
pH: 6.9–7.1
-
Conversion: >99%
-
Enantiomeric Excess (ee): >99.9%
Chemical Synthesis
Alternative chemical methods include:
-
Metal-Catalyzed Hydrogenation: Palladium or nickel catalysts reduce the corresponding ketone under hydrogen gas.
-
Borohydride Reduction: Sodium borohydride (NaBH) in ethanol or tetrahydrofuran (THF) at 0–25°C.
Applications in Pharmaceutical Intermediates
Role in Ticagrelor Synthesis
1-(3,4-Difluorophenyl)ethanol serves as a precursor to cyclopropane intermediates used in Ticagrelor, a P2Y receptor antagonist for acute coronary syndromes . The enantiopure alcohol undergoes cyclopropanation to form (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid ethyl ester, a critical intermediate .
Key Advantages of Biocatalytic Routes :
-
High Stereoselectivity: Eliminates need for chiral chromatography.
-
Green Chemistry: Water-isopropanol solvent systems reduce waste.
-
Scalability: Demonstrated at hectogram to multi-kilogram scales.
Other Therapeutic Targets
Structural analogs of 1-(3,4-difluorophenyl)ethanol are investigated for:
-
Orexin Receptor Ligands: Modulators of sleep-wake cycles.
-
Kinase Inhibitors: Potential antitumor agents.
Industrial and Research Challenges
Process Optimization
-
Enzyme Stability: KRED deactivation at substrate concentrations >500 g/L .
-
Product Inhibition: Ethanol accumulation reduces reaction rates.
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume